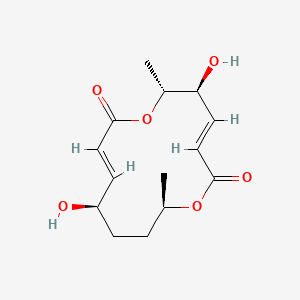
4-Keto-clonostachydiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Keto-clonostachydiol is a 14-membered macrocyclic bislactone compound derived from the fungus Gliocladium sp. It is known for its potent cytotoxic properties and has been the subject of various studies due to its unique chemical structure and biological activities .
Preparation Methods
The synthesis of 4-Keto-clonostachydiol involves multiple steps. The first total synthesis of this compound, along with its enantiomer, was accomplished in 13 steps with overall yields of 8.4% and 8.0%, respectively . The synthetic route typically involves the formation of the macrocyclic bislactone structure through a series of reactions, including esterification, cyclization, and oxidation
Chemical Reactions Analysis
4-Keto-clonostachydiol undergoes various chemical reactions, including:
Substitution: Specific conditions and reagents can facilitate substitution reactions, altering the functional groups attached to the macrocyclic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other macrocyclic compounds with varying degrees of biological activity .
Scientific Research Applications
4-Keto-clonostachydiol has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Keto-clonostachydiol exerts its effects involves its interaction with cellular components, leading to cell death. The compound targets specific molecular pathways, disrupting normal cellular functions and inducing apoptosis . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with DNA replication and repair processes .
Comparison with Similar Compounds
4-Keto-clonostachydiol is part of a family of macrocyclic bislactones, which includes compounds like clonostachydiol, cordybislactone, and halosmysin A . Compared to these similar compounds, this compound is unique due to its specific keto group, which significantly influences its chemical reactivity and biological activity . Other similar compounds include:
Clonostachydiol: Known for its anthelmintic properties.
Cordybislactone: A stereoisomer with similar structural features but different biological activities.
Halosmysin A: Exhibits potent cytotoxicity against various cancer cell lines.
Biological Activity
4-Keto-clonostachydiol is a 14-membered macrocyclic bislactone that has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This compound is derived from various fungal species, notably those in the Clonostachys genus. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and infectious disease management.
Chemical Structure and Synthesis
This compound features a complex structure characterized by multiple stereocenters. The total synthesis of this compound has been achieved using stereoselective methods, which are essential for producing the correct enantiomer necessary for biological activity . The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL, highlighting its potent antibacterial properties . Additional studies have shown effectiveness against other pathogens, including Pseudomonas aeruginosa and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Pseudomonas aeruginosa | TBD |
| Escherichia coli | TBD |
| Methicillin-resistant S. aureus | TBD |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia. The compound exhibited potent cytotoxicity comparable to standard chemotherapeutic agents such as 5-fluorouracil . The mechanism of action appears to involve disruption of cellular processes leading to apoptosis in cancer cells.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| P388 | TBD |
| HL-60 | TBD |
| L1210 | TBD |
Case Studies
- Antitumor Activity : In a case study involving murine models, treatment with this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
- Combination Therapy : Another investigation explored the synergistic effects of combining this compound with other antifungal agents. Results indicated enhanced efficacy against resistant strains of fungi, suggesting its role in overcoming drug resistance .
The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interfere with cell membrane integrity and inhibit essential metabolic pathways in both bacterial and cancer cells . Further research is needed to elucidate these mechanisms fully.
Properties
Molecular Formula |
C14H20O6 |
|---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(3E,5S,6R,9E,11R,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-,12+/m1/s1 |
InChI Key |
SSVNIYICRYPPEB-WHZDEVAFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















